molecular formula C15H9ClF3N3O B14944809 3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide

3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide

Cat. No.: B14944809
M. Wt: 339.70 g/mol
InChI Key: HZMDXCFPLOZCEB-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide is a chemical compound that features a benzimidazole core substituted with a trifluoromethyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to optimize reaction conditions and improve yield. For example, palladium-catalyzed aminocarbonylation reactions can be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the benzimidazole core, enables the compound to modulate the activity of target proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide is unique due to its specific combination of a benzimidazole core, a trifluoromethyl group, and a benzamide moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, which are not commonly found in other similar compounds.

Properties

Molecular Formula

C15H9ClF3N3O

Molecular Weight

339.70 g/mol

IUPAC Name

3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide

InChI

InChI=1S/C15H9ClF3N3O/c16-9-4-1-3-8(7-9)13(23)20-10-5-2-6-11-12(10)22-14(21-11)15(17,18)19/h1-7H,(H,20,23)(H,21,22)

InChI Key

HZMDXCFPLOZCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F

Origin of Product

United States

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